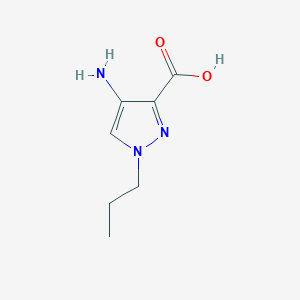
5,5-Dimethylhexane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylhexane-2-thiol is an organic compound with the molecular formula C8H18S It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom (-SH group) Thiols are known for their distinctive odors, often described as resembling that of garlic or rotten eggs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylhexane-2-thiol typically involves the introduction of a thiol group into a suitable precursor molecule. One common method is the reaction of 5,5-Dimethylhexan-2-one with hydrogen sulfide (H2S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired thiol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. One such method is the catalytic hydrogenation of 5,5-Dimethylhexan-2-one in the presence of a sulfur source. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst type.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Dimethylhexane-2-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like iodine (I2) to form 5,5-Dimethylhexane-2,2’-disulfide.
Reduction: Thiols can be reduced to form corresponding alkanes. this reaction is less common for this compound.
Substitution: Thiols can participate in nucleophilic substitution reactions. For instance, this compound can react with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Major Products Formed:
Oxidation: 5,5-Dimethylhexane-2,2’-disulfide
Substitution: Thioethers (e.g., 5,5-Dimethylhexane-2-thioether)
Wissenschaftliche Forschungsanwendungen
5,5-Dimethylhexane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiols play a crucial role in biological systems, and this compound can be used to study thiol-disulfide exchange reactions.
Medicine: Thiol compounds are explored for their potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5,5-Dimethylhexane-2-thiol involves its reactivity as a thiol. The sulfur atom in the thiol group is nucleophilic, allowing it to participate in various chemical reactions. In biological systems, thiols can undergo oxidation-reduction reactions, forming disulfides and playing a role in maintaining redox balance. The compound can also interact with metal ions, forming metal-thiol complexes that are important in enzymatic functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethylhexane-2,4-dione: A diketone with similar structural features but different reactivity.
5,5-Dimethylhexane-2,2’-disulfide: The oxidized form of 5,5-Dimethylhexane-2-thiol.
2-Methyl-2-propanethiol: Another thiol with a similar structure but different alkyl groups.
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and applications. The presence of two methyl groups at the 5-position provides steric hindrance, affecting its chemical behavior compared to other thiols.
Eigenschaften
Molekularformel |
C8H18S |
|---|---|
Molekulargewicht |
146.30 g/mol |
IUPAC-Name |
5,5-dimethylhexane-2-thiol |
InChI |
InChI=1S/C8H18S/c1-7(9)5-6-8(2,3)4/h7,9H,5-6H2,1-4H3 |
InChI-Schlüssel |
NSWKJQSPSFYFKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(C)(C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


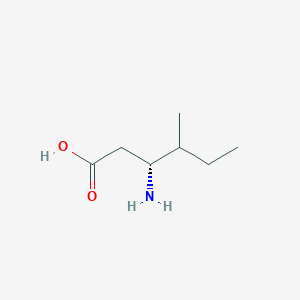
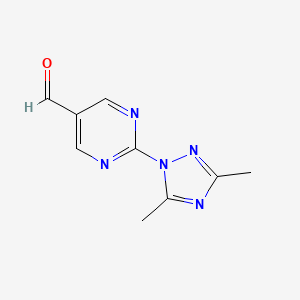
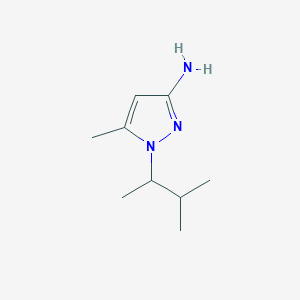
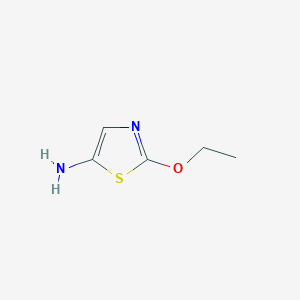
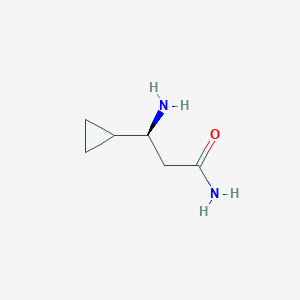
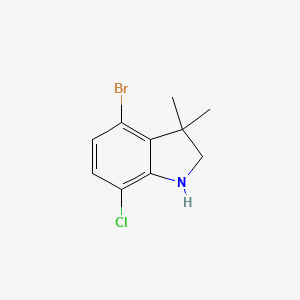
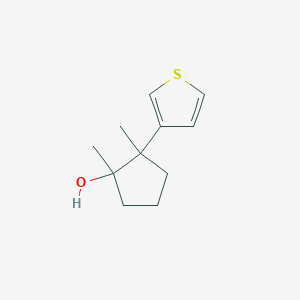
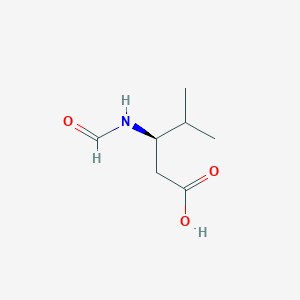


![3-Amino-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B13303885.png)
![2-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B13303886.png)
